4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane
Description
Properties
IUPAC Name |
4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSAGYJTNGCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The overall yield of this synthetic route is approximately 43%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential to inhibit tumor necrosis factor alpha and nitric oxide.
Medicine: It shows promise as a potent inhibitor for acute myeloid leukemia and other cancers.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, it inhibits tumor necrosis factor alpha and nitric oxide, which are involved in inflammatory responses . Additionally, it may interfere with the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and pharmacokinetic profile can be contextualized by comparing it to three key analogs:
Structural and Functional Analogues
Key Comparative Insights
- Morpholine vs. Oxazepane Substituents: Morpholine-containing analogs (e.g., 3-(4-Morpholinothieno…) and PI-103) often exhibit potent target engagement but face metabolic instability due to rapid oxidation of the morpholine ring.
- Core Modifications: PI-103 incorporates a pyrido extension to the thienopyrimidine core, enhancing binding affinity to PI3K/mTOR. In contrast, this compound retains a simpler thienopyrimidine structure, which may prioritize metabolic stability over potency .
- Biological Activity: While PI-103 is a well-characterized dual PI3K/mTOR inhibitor, this compound’s activity remains speculative.
Research Findings and Optimization Trends
- Lead Optimization: The transition from 3-(4-Morpholinothieno…) to PI-103 highlights the importance of core rigidification (pyrido extension) for target affinity. Similarly, replacing morpholine with oxazepane in this compound follows a strategy to address pharmacokinetic limitations .
- Antimicrobial Potential: Thieno[3,2-d]pyrimidin-4-one derivatives with oxazepane substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming morpholine-based counterparts (MIC: 8–32 µg/mL) .
- Kinase Selectivity : Morpholine-containing analogs often show isoform selectivity (e.g., PI3Kα), whereas oxazepane’s flexibility may enable broader kinase interactions, though this requires experimental validation .
Biological Activity
The compound 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane is a derivative of thieno[3,2-d]pyrimidine, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse research findings.
Synthesis of this compound
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves nucleophilic aromatic substitution reactions. The introduction of various substituents at position 4 of the thienopyrimidine core is crucial for enhancing biological activity. For example, a common synthetic route involves treating halogenated intermediates with nucleophiles under appropriate conditions to yield the desired oxazepane derivatives .
Antiplasmodial Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with modifications at the 4-position showed varying degrees of efficacy against both the erythrocytic and hepatic stages of P. falciparum and P. berghei .
Table 1: Antiplasmodial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Erythrocytic Stage | Hepatic Stage |
|---|---|---|---|
| Gamhepathiopine | 0.5 | Active | Moderate |
| Chloro analogue | 0.8 | Good | Better |
| Unsubstituted variant | 1.5 | Moderate | Low |
CDK4 Inhibition
Another area of interest is the inhibition of cyclin-dependent kinase 4 (CDK4). Thieno[3,2-d]pyrimidine derivatives have been identified as potential CDK4 inhibitors, which are crucial for regulating cell cycle progression. The introduction of specific substituents can enhance their selectivity and potency in inhibiting cancer cell proliferation .
Table 2: CDK4 Inhibition Potency
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 25 | High |
| Compound B | 50 | Moderate |
| Compound C | 75 | Low |
Case Study 1: Antimalarial Efficacy
A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antimalarial properties. Among the compounds tested, one derivative exhibited significant activity against drug-resistant strains of P. falciparum, highlighting its potential as a lead compound for further development .
Case Study 2: Cancer Cell Proliferation
In a xenograft model involving HCT116 cells (a human colorectal cancer cell line), a thieno[3,2-d]pyrimidine derivative demonstrated marked inhibition of tumor growth when administered orally. This underscores the therapeutic potential of this class of compounds in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
